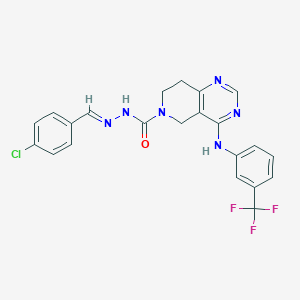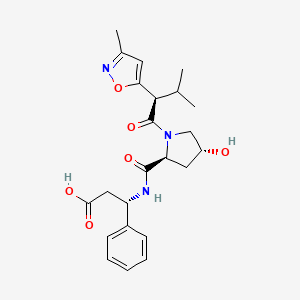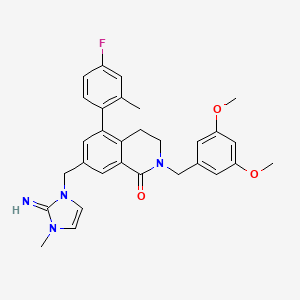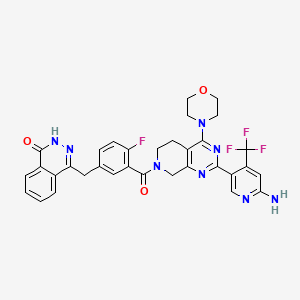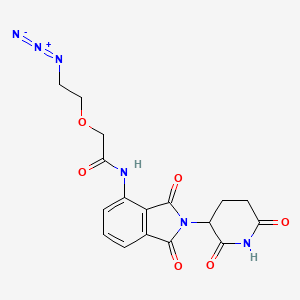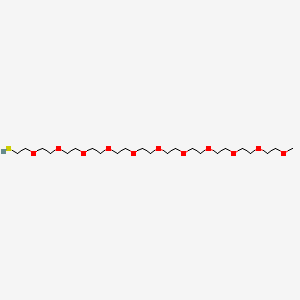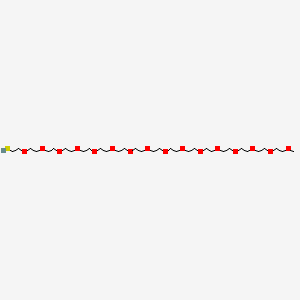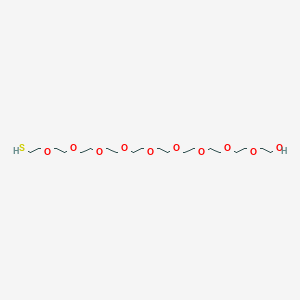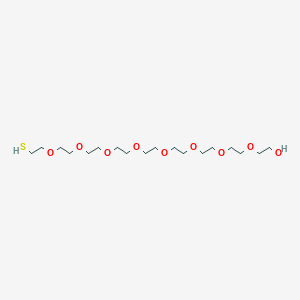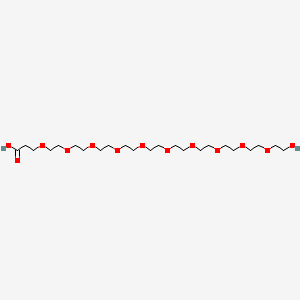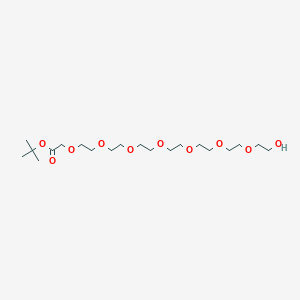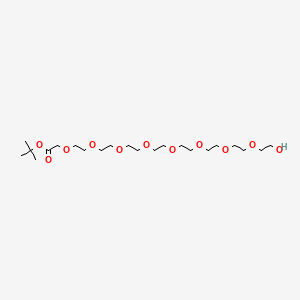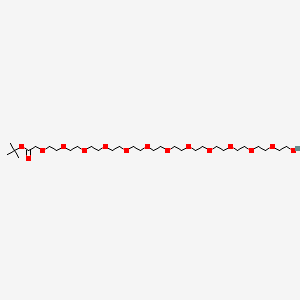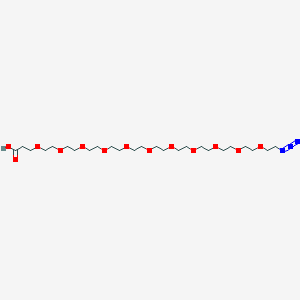
Hydroxy-PEG24-CH2-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy-PEG24-CH2-Boc is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is crucial in the formation of PROTAC molecules, which are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG24-CH2-Boc involves the reaction of polyethylene glycol with tert-butyl bromoacetate under basic conditions to form the tert-butyl esterThe final product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high purity and yield. The process includes the use of automated reactors and purification systems to maintain consistency and quality .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free acid
Common Reagents and Conditions:
Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.
Acids: Trifluoroacetic acid for deprotection.
Solvents: Dichloromethane, methanol, and water are commonly used
Major Products:
Scientific Research Applications
Hydroxy-PEG24-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are employed in:
Mechanism of Action
Hydroxy-PEG24-CH2-Boc functions as a linker in PROTACs, facilitating the connection of two essential ligands. One ligand binds to an E3 ubiquitin ligase, while the other targets the specific protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Hydroxy-PEG24-propionic acid: Contains a carboxylic acid group instead of the tert-butyl ester.
Hydroxy-PEG24-CH2-COOH: Another variant with a free carboxylic acid group.
Uniqueness: Hydroxy-PEG24-CH2-Boc is unique due to its tert-butyl ester group, which provides stability and can be selectively deprotected under acidic conditions. This makes it versatile for various synthetic applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H108O27/c1-54(2,3)81-53(56)52-80-51-50-79-49-48-78-47-46-77-45-44-76-43-42-75-41-40-74-39-38-73-37-36-72-35-34-71-33-32-70-31-30-69-29-28-68-27-26-67-25-24-66-23-22-65-21-20-64-19-18-63-17-16-62-15-14-61-13-12-60-11-10-59-9-8-58-7-6-57-5-4-55/h55H,4-52H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDUZZRHSQQFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H108O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
